2-Chloro-6-propoxypyridine
Description
2-Chloro-6-propoxypyridine is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a propoxy group (–OCH₂CH₂CH₃) at the 6-position of the pyridine ring. Chloro- and alkoxy-substituted pyridines are frequently employed in agrochemicals, pharmaceuticals, and material science due to their tunable electronic and steric profiles. The propoxy group, a longer alkoxy chain compared to methoxy or ethoxy, likely enhances lipophilicity, influencing solubility and bioavailability .
Properties
CAS No. |
89481-97-0 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-6-propoxypyridine |
InChI |
InChI=1S/C8H10ClNO/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3 |
InChI Key |
WJHYIQODSHTJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-propoxypyridine typically involves the chlorination of 6-propoxypyridine. One common method is the reaction of 6-propoxypyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-propoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Chloro-6-propoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The propoxy group in 2-Chloro-6-propoxypyridine is electron-donating, increasing the electron density of the pyridine ring compared to electron-withdrawing groups like –CCl₃ in nitrapyrin. This difference alters nucleophilic substitution rates and regioselectivity .
- Nitro groups (e.g., in 2-Chloro-3-nitro-6-methoxypyridine) introduce strong electron-withdrawing effects, making the ring more electrophilic and reactive toward reduction or amination .
Physical Properties :
- Longer alkoxy chains (e.g., propoxy vs. methoxy) increase lipophilicity , reducing water solubility but improving membrane permeability. This property is critical in pharmaceutical design .
- Nitrapyrin ’s –CCl₃ group contributes to high molecular weight (228.9 g/mol) and volatility, making it suitable for soil applications as a nitrification inhibitor .
Research Findings and Trends
Substituent Position Matters: 2-Chloro-4,6-dimethoxypyridine shows higher solubility in polar solvents than mono-substituted analogs, demonstrating the impact of multiple electron-donating groups . Ortho-substituted chlorides (e.g., C2 in nitrapyrin) enhance steric hindrance, affecting binding in biological systems .
Emerging Applications :
- Nitro-substituted pyridines (e.g., 2-Chloro-3-nitro-6-methoxypyridine) are being explored as precursors for fluorescent dyes due to their redox-active nitro groups .
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